molecular formula C13H16N4O3S2 B2621612 3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide CAS No. 2415632-03-8

3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide

Cat. No.: B2621612
CAS No.: 2415632-03-8
M. Wt: 340.42
InChI Key: OZEJMUGGDMKREB-UHFFFAOYSA-N
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Description

3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a thiadiazole ring, an azetidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the thiadiazole ring through the cyclization of appropriate precursors under acidic or basic conditions. The azetidine ring can be introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization, chromatography, and distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-9-14-15-13(21-9)17-7-10(8-17)16-22(18,19)12-5-3-4-11(6-12)20-2/h3-6,10,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEJMUGGDMKREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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